![molecular formula C14H10F3N3O2S B2885286 1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea CAS No. 2254826-29-2](/img/structure/B2885286.png)
1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is known for its unique structure and promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by modulating the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, this compound has been shown to have antifungal activity by inhibiting the growth of Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. This compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its anticancer and anti-inflammatory effects. Another direction is to explore the potential of this compound as an antifungal agent, particularly against other fungal species. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as its potential for drug development.
Méthodes De Synthèse
The synthesis of 1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea involves the reaction of benzofuran-3-carboxaldehyde and 5-(trifluoromethyl)thiazol-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells, specifically in breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown potential as an antifungal agent, specifically against Candida albicans.
Propriétés
IUPAC Name |
1-(1-benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)11-6-19-13(23-11)20-12(21)18-5-8-7-22-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXEVLTZPDMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CNC(=O)NC3=NC=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea | |
CAS RN |
2254826-29-2 |
Source


|
| Record name | 1-[(1-benzofuran-3-yl)methyl]-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B2885203.png)
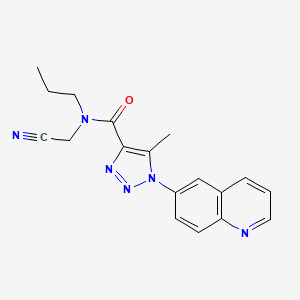
![2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2885206.png)
![3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2885207.png)
![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)
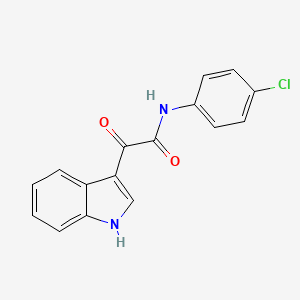
![N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2885211.png)
![N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide](/img/structure/B2885212.png)
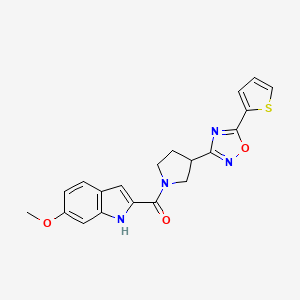
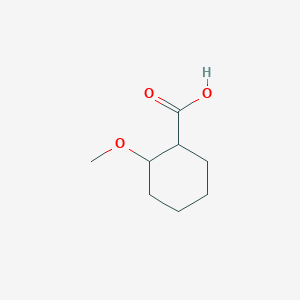
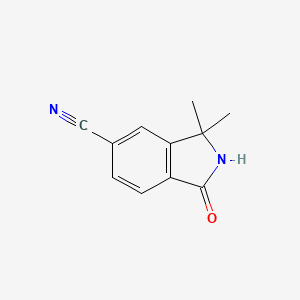
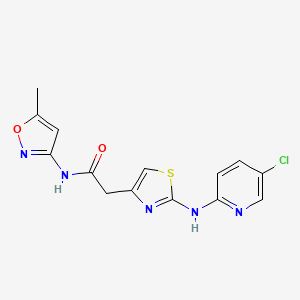
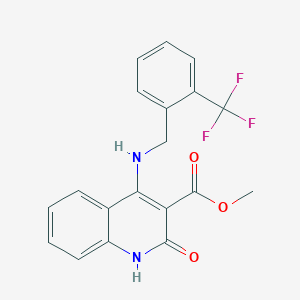
![3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2885226.png)